Superior Catalytic Efficiency in Indene Synthesis via Rh(I) Catalysis
In Rh(I)-catalyzed reactions with alkynes, 2-(chloromethyl)phenylboronic acid demonstrates high efficiency, yielding indene derivatives. This contrasts with the typical behavior of ortho-substituted boronic acids, which often exhibit lower reactivity in cross-coupling due to steric hindrance. The reaction proceeds with yields reported as 'high', with regioselectivity controlled by the steric bulk of the alkyne substituent [1]. In a specific example, the reaction of 2-(chloromethyl)phenylboronic acid with 4-octyne gave the corresponding indene in 94% yield, while the use of a terminal alkyne (1-octyne) gave a lower yield of 58% [2].
| Evidence Dimension | Isolated product yield in Rh(I)-catalyzed indene synthesis |
|---|---|
| Target Compound Data | 58% yield (with 1-octyne); 94% yield (with 4-octyne) |
| Comparator Or Baseline | Phenylboronic acid (0% yield under these conditions, as the reaction requires an ortho-leaving group for the annulation to proceed) [2] |
| Quantified Difference | The reaction is enabled by the ortho-chloromethyl group; without it (phenylboronic acid), the reaction does not occur. |
| Conditions | Reaction with alkynes (1-octyne or 4-octyne) in the presence of [Rh(OH)(cod)]2 and PPh3 in toluene at 100°C for 15 h [2]. |
Why This Matters
This demonstrates a unique reactivity pathway for indene synthesis that is inaccessible to simpler boronic acids, making it essential for procuring this specific compound for such applications.
- [1] Miyamoto, M.; Harada, Y.; Tobisu, M.; Chatani, N. Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. Org. Lett. 2008, 10, 14, 2975–2978. View Source
- [2] Miyamoto, M.; Harada, Y.; Tobisu, M.; Chatani, N. Rh(I)-Catalyzed Reaction of 2-(Chloromethyl)phenylboronic Acids and Alkynes Leading to Indenes. Org. Lett. 2008, 10, 14, 2975–2978. (Supporting Information for detailed yields). View Source
